“7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” is a heterocyclic compound with the molecular formula C7H5N3O2S and a molecular weight of 195.2 . It is a powder at room temperature .
The InChI code for “7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” is 1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
“7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” is a powder at room temperature . Its melting point is between 218 and 220 degrees Celsius .
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. This compound features a thieno[2,3-b]pyrazine core, which is known for its biological activity. The molecular formula of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid is CHNOS, and it has a molecular weight of approximately 195.196 g/mol .
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is classified as a pyrazine derivative and belongs to the broader category of heterocyclic compounds. Its structure incorporates both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.
The synthesis of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid can be achieved through several routes:
The choice of ligands and solvents significantly affects the yield and efficiency of these reactions. For instance, varying the electronic character of the substrates can lead to different outcomes in terms of product yield .
The molecular structure of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid features a thieno[2,3-b]pyrazine ring system with a carboxylic acid group and an amino group positioned at specific sites on the ring.
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid participates in various chemical reactions primarily due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and minimize by-products .
The mechanism by which 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid exhibits its biological activity is still under investigation. Preliminary studies suggest that it may inhibit tumor cell growth through mechanisms that do not solely rely on apoptosis but may involve alternative pathways affecting cell cycle distribution .
In vitro studies have shown that certain derivatives exhibit significant antitumor activity against various cancer cell lines while maintaining low toxicity against non-tumor cell lines .
Relevant data indicate that the compound's solubility and stability play crucial roles in its potential applications in drug formulation .
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid has potential applications in:
Palladium-catalyzed cross-coupling reactions constitute a cornerstone for functionalizing the 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold. The Buchwald-Hartwig amination specifically enables efficient C–N bond formation at strategic positions on the heterocyclic core. Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate serves as a key precursor, undergoing Pd-catalyzed coupling with diverse terminal alkynes under optimized conditions. The reaction employs PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) as a bimetallic catalyst system in DMF solvent with triethylamine (3 equivalents) as base at 100°C for 3.5 hours under inert atmosphere [2]. This methodology yields Sonogashira adducts (e.g., 2a with phenylacetylene) in 65% yield while concurrently generating tricyclic lactones (3a) as minor products (12%) through spontaneous 6-endo-dig cyclization [2]. The catalytic system demonstrates versatility across electronically varied alkynes, accommodating electron-donating groups (EDG), electron-withdrawing groups (EWG), and heteroaromatic systems, albeit with significant yield variations (50-95%) [2].
The reaction mechanism proceeds via oxidative addition of the bromothienopyrazine to Pd(0), transmetalation with the copper-acetylide complex, and reductive elimination to form the C–C bond. The formation of lactone byproducts occurs via electrophile-promoted nucleophilic cyclization (EPNC) with Et₃N·H⁺ acting as the proton source, enabling nucleophilic attack of the carboxylate oxygen onto the activated alkyne [2]. This pathway highlights the dual reactivity of the carboxylic acid/carboxylate functionality under coupling conditions.
Table 1: Performance of Pd-Based Catalysts in Aminothienopyrazine Functionalization
Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) | Major Byproduct |
---|---|---|---|---|---|---|
PdCl₂(PPh₃)₂/CuI | None | Et₃N | DMF | 100°C | 65% (2a) | Tricyclic lactone 3a (12%) |
Pd/C (5 mol%) | XPhos | K₂CO₃ | Eucalyptol | 100°C | 30% (2a) | Unidentified (60%, [M+H]⁺ m/z 397) |
Optimizing ligand and solvent environments critically influences reaction efficiency and selectivity in C–N bond-forming reactions involving aminothienopyrazines. Comparative studies reveal that DMF outperforms sustainable alternatives like eucalyptol when paired with Pd/Cu catalysts and Et₃N base, yielding Sonogashira products at 65% versus 30% in eucalyptol using Pd/C with XPhos ligand [2]. This stark difference (Δ35% yield) underscores DMF's superior ability to solubilize reactants/intermediates and stabilize the catalytic Pd(0) species. Triethylamine remains the base of choice due to its optimal basicity (pKₐ of conjugate acid = 10.75), which facilitates deprotonation of terminal alkynes without promoting excessive hydrolysis or side reactions. Stronger bases (e.g., K₂CO₃, pKₐ ≈ 10.3) in alternative systems correlate with reduced yields and increased byproduct formation [2].
Ligand design significantly impacts catalyst activity and stability. Bidentate phosphines like XPhos, while successful in other cross-coupling contexts, prove less effective for thienopyrazine systems in non-DMF media under the tested conditions, yielding only 30% of the desired product alongside 60% of an unidentified byproduct [2]. This suggests potential incompatibility between bulky phosphine ligands and the sterically congested bromothienopyrazine substrate or the chosen solvent (eucalyptol). Copper co-catalysts remain essential for efficient transmetalation of terminal alkynes in DMF/Et₃N systems. The acidic nature of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (pKₐ estimated ~4-5 for COOH and ~2-3 for pyrazine N) necessitates precise pH control during precursor synthesis and coupling reactions to avoid undesired protonation or precipitation [3].
Table 2: Influence of Solvent and Base on Coupling Efficiency
Solvent | Relative Polarity | Boiling Point (°C) | Base | Base Strength (pKₐ BH⁺) | Catalyst System | Yield Range |
---|---|---|---|---|---|---|
DMF | High | 153 | Et₃N | 10.75 | PdCl₂(PPh₃)₂/CuI | 50-95% |
Eucalyptol | Low | 176 | K₂CO₃ | 10.33 (HCO₃⁻) | Pd/C, XPhos | ~30% |
Ethanol | Medium | 78 | Et₃N | 10.75 | PdCl₂(PPh₃)₂/CuI | Not Reported |
Two predominant strategies exist for introducing nitrogen functionalities onto the thienopyrazine core: direct amination of pre-formed carboxylic acid derivatives and halogen displacement in brominated precursors followed by derivatization. The direct amination pathway leverages the reactivity of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid (acid form), which undergoes tandem one-pot Sonogashira coupling and subsequent lactonization with terminal alkynes. This route delivers tricyclic lactones in superior yields compared to methods starting from ester derivatives (e.g., methyl carboxylate) [2]. The free carboxylic acid group is crucial, acting as an internal nucleophile to drive the 6-endo-dig cyclization under the coupling conditions, bypassing the need for separate cyclization steps requiring harsh acids like TFA [2].
Conversely, halogen displacement pathways utilize methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (ester form). While this route efficiently generates Sonogashira products (2a–h), subsequent cyclization to lactones proves inefficient under standard acidic (TFA) or basic conditions, yielding only minor amounts of lactones (3a–c,e–g, 5-12%) [2]. The ester functionality lacks the proton required for efficient electrophile-promoted cyclization under the reaction conditions. However, halogen displacement offers broader flexibility for introducing diverse nucleophiles beyond alkynes. For instance, sodium hydrogen sulfide or thiourea effectively converts chloro/bromopyrazines to thiones, a transformation potentially applicable to 7-halogenothieno[2,3-b]pyrazine-6-carboxylates [8]. Furthermore, halogenated precursors enable halocyclization strategies using CuX and N-halosuccinimides (NXS) to access halogenated tricyclic lactones [2], expanding the accessible chemical space.
Table 3: Comparative Merits of Direct Amination vs. Halogen Displacement Pathways
Pathway | Key Starting Material | Reaction Sequence | Key Advantage | Key Limitation | Representative Yield |
---|---|---|---|---|---|
Direct Amination | 7-Bromothienopyrazine-6-carboxylic acid | Tandem Sonogashira/Lactonization (One-Pot) | High yielding lactone formation; Fewer steps | Limited to nucleophiles compatible with free acid | High (Good yields) |
Halogen Displacement | Methyl 7-bromothienopyrazine-6-carboxylate | Coupling → Separate Cyclization | Broader nucleophile scope (S, N, O, C); Ester stability | Low lactone yields from ester precursors; Extra steps | Moderate (Sonogashira: 50-95%; Lactone: 5-12%) |
The choice between pathways depends heavily on the target derivative. Direct amination via the carboxylic acid is optimal for synthesizing fused lactone systems. Halogen displacement starting from the ester is preferable for generating diverse C-, S-, or N-linked substituents at the 7-position where subsequent cyclization is not desired, or where the ester group is required for further transformations (e.g., hydrolysis to acid, amidation). Recent advances in Rh(III)-catalyzed C–H activation offer promising alternatives for direct functionalization, potentially bypassing the need for pre-halogenation [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5